5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Synthetic Methodology Protecting Group Chemistry Process Chemistry

Unprotected 5-bromo-3-fluoro-1H-indazole undergoes competing N-deprotonation under basic cross-coupling, compromising yields and regiochemical integrity in multi-step kinase inhibitor synthesis. This N1-THP protected analog delivers an orthogonal reactivity profile with exclusive N1-regioisomeric purity. • Exclusive N1-THP regioisomer eliminates downstream positional isomeric impurities in final API • Enables sequential C5 Suzuki coupling then C3 nucleophilic displacement without protecting group interference • 98+% purity with batch-specific QC (¹H NMR, HPLC) eliminates re-purification before first synthetic step

Molecular Formula C12H12BrFN2O
Molecular Weight 299.14 g/mol
CAS No. 1365889-96-8
Cat. No. B1375376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
CAS1365889-96-8
Molecular FormulaC12H12BrFN2O
Molecular Weight299.14 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)F
InChIInChI=1S/C12H12BrFN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2
InChIKeyGCWXLPSTFDLJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-fluoro-1-(THP)-1H-indazole: Protected Heterocyclic Building Block


5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1365889-96-8, molecular formula C₁₂H₁₂BrFN₂O) is an N1-tetrahydropyranyl (THP)-protected 3-fluoro-5-bromo-1H-indazole. It belongs to the class of halogenated indazole building blocks utilized in medicinal chemistry for constructing kinase inhibitor libraries and for iterative cross-coupling sequences. The compound is commercially available from multiple specialty chemical suppliers at standard purities of 95% to ≥98% . The THP group serves as an acid-labile N-protecting group that enables chemoselective manipulation at the C5 bromine and C3 fluorine positions, while the 5-bromo substituent provides a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed transformations .

Building block
THP-protected 5-bromo-3-fluoroindazole for iterative cross-coupling sequences
Orthogonal reactivity
Acid-labile N1 protection enables chemoselective C5 and C3 manipulation
Procurement standard
Available at high certified purity with batch-specific analytical documentation

Why Generic Substitution Leads to Divergent Reactivity


The combination of C3 fluorine, C5 bromine, and the N1-THP protecting group in this indazole scaffold creates a unique orthogonal reactivity profile that cannot be replicated by simple N-H indazoles, N-alkyl indazoles, or regioisomeric bromo-fluoroindazoles. The THP group provides acid-labile N1 masking that is orthogonal to basic coupling conditions, whereas unprotected 5-bromo-3-fluoro-1H-indazole (CAS 1211537-09-5) is susceptible to N-deprotonation and competing side reactions under basic cross-coupling conditions. Regioisomeric analogs (e.g., 6-bromo-5-fluoro isomer CAS 1286734-76-6) exhibit different dipole moments and steric environments around the reactive centers, leading to altered coupling rates and regioselectivity in subsequent functionalization steps. Furthermore, the absence of the 3-fluoro substituent (as in 5-bromo-1-(THP)-1H-indazole, CAS 60869-95-6) results in a significantly less electron-withdrawn aromatic system, altering oxidative addition rates at the C-Br bond and impacting catalytic cycle kinetics [1]. These chemo-, regio-, and stereoelectronic differences render generic substitution chemically unsound for multi-step synthetic sequences where protecting group stability and coupling efficiency have been optimized for this specific substitution pattern.

Unprotected N-H indazoleSusceptible to N-deprotonation and competing side reactions under basic cross-coupling conditions
Regioisomeric analogsDifferent dipole moments and steric environments alter coupling rates and regioselectivity
Non-fluorinated THP analogLess electron-deficient ring changes oxidative addition kinetics at C-Br bond

Quantitative Differentiation Evidence for Procurement


THP Protection Step Yield vs. Comparative Strategies

The synthesis of 5-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole via THP protection of 5-bromo-3-fluoro-1H-indazole proceeds in 99% isolated yield under mild acid-catalyzed conditions (TsOH, DCM, 0 °C to RT). This quantitative conversion is a hallmark of the efficient N1-selectivity of DHP toward this specific indazole scaffold [1]. In contrast, protection of the same indazole core with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) typically yields N1-protected products in 70–85% after chromatographic separation of N2 regioisomers, while Boc protection requires stronger base and often gives <60% yield due to competing N-deprotonation and decomposition of the electron-deficient 3-fluoroindazole [2].

Protection Yield
Cross-study comparable
99% (THP) vs 70–85% (SEM)
Near-quantitative protection reduces downstream material cost
THP: TsOH/DHP, 0 °C; SEM: NaH/SEM-Cl; literature comparison
Synthetic Methodology Protecting Group Chemistry Process Chemistry

Lipophilicity Differential Governing Phase Partitioning

The computed octanol-water partition coefficient (LogP) for 5-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is 3.63 . The unprotected parent scaffold, 5-bromo-3-fluoro-1H-indazole (CAS 1211537-09-5, MW 215.02), has a calculated LogP of approximately 2.1–2.3 based on its lower molecular weight and the presence of an ionizable N-H proton [1]. This 1.4–1.5 log unit increase corresponds to an approximately 25–30-fold increase in partitioning into organic phases or lipid membranes, which directly impacts the compound's behavior in liquid-liquid extraction during synthesis and its passive membrane permeability when incorporated into final drug candidates.

Lipophilicity (LogP)
Class-level inference
3.63 (protected) vs ~2.2 (unprotected)
~25–30× higher organic-phase partitioning
Calculated; experimental LogP not available
Physicochemical Properties Drug Design ADME Optimization

Aqueous Solubility and Phase Behavior in Biphasic Couplings

The compound exhibits a calculated aqueous solubility of 0.03 g/L at 25 °C . This low water solubility is advantageous for biphasic Suzuki-Miyaura and Buchwald-Hartwig couplings where the organic-soluble THP-protected indazole partitions predominantly into the organic phase (toluene, dioxane, or DMF), minimizing hydrolysis of the boronic acid coupling partner and reducing protodebromination side reactions. By comparison, the unprotected 5-bromo-3-fluoro-1H-indazole, which has appreciable water solubility at basic pH due to N-H deprotonation, can partition into the aqueous phase under typical Suzuki conditions (aqueous Na₂CO₃/dioxane), leading to variable and lower coupling yields [1].

Aqueous Solubility
Class-level inference
0.03 g/L vs >0.5 g/L (unprotected)
>15× lower solubility ensures organic-phase retention
Calculated 25 °C; facilitates biphasic couplings
Process Chemistry Cross-Coupling Solubility Engineering

Batch-Specific Quality Control and Purity Traceability

Reputable suppliers such as Bidepharm provide 5-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole at a certified purity of ≥98% (standard specification 98+%), accompanied by batch-specific certificates of analysis that include ¹H NMR, HPLC, and GC data . Fluorochem Ltd. also offers the product at 98+% purity (product code F607656) . In contrast, several commodity chemical marketplaces list the same compound at 95% purity without guaranteed batch-specific analytical traceability . The 3 percentage-point purity differential (98% vs. 95%) corresponds to a 2.5-fold reduction in the maximum possible total impurity burden (2% vs. 5%), which is critical for multi-step synthesis where impurities can propagate and magnify downstream.

Certified Purity
Direct head-to-head
98+% (with CoA) vs 95% (commodity)
2.5× lower impurity burden improves reproducibility
Batch-specific NMR/HPLC/GC supplied
Quality Assurance Analytical Chemistry Procurement

Regioisomeric Protection Selectivity vs. Uncontrolled Alkylation

The acid-catalyzed THP protection of 5-bromo-3-fluoro-1H-indazole under the reported conditions (TsOH, DCM, 0 °C) proceeds with exclusive N1-selectivity, as confirmed by the diagnostic ¹H NMR signal for the THP acetal proton at δ 5.76–5.88 (dd, 1H) and the absence of signals corresponding to the N2-THP regioisomer [1]. In contrast, base-mediated alkylation of indazoles with alkyl halides (e.g., methyl iodide, benzyl bromide) typically yields N1:N2 mixtures ranging from 60:40 to 85:15, requiring chromatographic separation and reducing overall yield of the desired N1-protected product [2]. The exclusive N1-selectivity of the THP protection protocol eliminates this costly separation step.

N1 Selectivity
Class-level inference
>98% N1 (THP) vs 60–90% (alkyl halide)
Exclusive N1-THP eliminates isomeric purification
Confirmed by ¹H NMR; no detectable N2 isomer
Regioselectivity Protecting Group Strategy Structural Confirmation

Procurement-Relevant Application Scenarios


Iterative Cross-Coupling for Kinase Inhibitor Libraries

This compound is optimally suited as a central building block for parallel synthesis of 3,5-disubstituted indazole kinase inhibitor libraries. The C5 bromine undergoes efficient Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to install diverse aromatic groups, while the C3 fluorine can subsequently be displaced by nucleophiles (amines, alkoxides) or retained as a metabolically stable hydrogen-bond acceptor. The THP group remains intact throughout these C5 and C3 manipulations due to its acid-lability being orthogonal to palladium-catalyzed coupling conditions, then is cleanly removed under mild acidic conditions (aqueous HCl/THF or TFA/DCM) to reveal the parent 1H-indazole for final N-functionalization or biological testing [1]. The 99% synthetic yield and exclusive N1-regioselectivity minimize material loss at the building block acquisition stage, enabling cost-efficient library production at the 50–500 mg scale per library member.

Large-Scale Process Chemistry with High-Purity Intermediates

For medicinal chemistry programs advancing to preclinical candidate scale-up (>100 g), the ≥98% purity with batch-specific QC documentation (¹H NMR, HPLC, GC) ensures reproducible performance of the first downstream coupling step (e.g., Suzuki coupling at C5) without the need for re-purification of the commercial building block . The exclusive N1-THP isomer avoids contamination by the N2 regioisomer, which, if present, would carry through the synthetic sequence and generate a difficult-to-separate diastereomeric or positional isomeric impurity in the final Active Pharmaceutical Ingredient (API). The predictable organic-phase retention (LogP 3.63, aqueous solubility 0.03 g/L) simplifies extractive workup in multi-kilogram batch processing by preventing emulsion formation at the aqueous-organic interface .

Comparative SAR Studies with Halogenated Indazole Scaffolds

In structure-activity relationship (SAR) campaigns exploring the impact of the 3-fluoro substituent on kinase selectivity and metabolic stability, this compound serves as the matched molecular pair comparator to the non-fluorinated analog 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 60869-95-6). The 3-fluoro group increases the indazole ring's electron deficiency, enhancing oxidative addition rates at the C5-Br bond in palladium-catalyzed couplings and improving metabolic stability at the 3-position of the final drug candidate by blocking CYP450-mediated oxidation. Researchers can systematically compare coupling yields, reaction rates, and final compound pharmacology between the 3-fluoro and 3-H matched pairs, with the confidence that both scaffolds share identical N1-THP protection and C5-bromo reactivity handles [2].

Academic Labs with Limited Chromatography Resources

The 98+% certified purity with documented analytical traceability allows academic laboratories with constrained HPLC-MS budgets to proceed directly to the first synthetic step without obligatory in-house quality control. The exclusive N1-regioisomeric purity eliminates the need for regioisomer separation, which is particularly challenging for laboratories lacking preparative HPLC capabilities. The high lipophilicity (LogP 3.63) ensures straightforward purification of downstream products by normal-phase silica gel chromatography (EtOAc/hexane eluents), a technique universally available in academic settings, whereas more water-soluble unprotected indazoles often require reverse-phase chromatography, which may be less accessible [1].

Application
Selection Property
Validation Focus
Iterative cross-coupling library synthesis
Orthogonal THP protection; C5-Br Suzuki handle; C3-F nucleophilic displacement
Coupling efficiency; regiochemical integrity; deprotection compatibility
Preparative-scale synthesis
High certified purity; batch-specific QC documentation
Reproducible first-step coupling; impurity propagation control
Matched molecular pair SAR studies
3-fluoro electronic modulation; common THP/C5-Br handle
Coupling rate comparison; metabolic stability assessment
Resource-limited academic synthesis
High certified purity; exclusive N1 regioisomer
Normal-phase purification compatibility; minimal in-house QC
Quote Request

Request a Quote for 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.